molecular formula C22H27ClN2O4 B613352 (S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride CAS No. 201009-98-5

(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride

Cat. No.: B613352
CAS No.: 201009-98-5
M. Wt: 418.92
InChI Key: KKSJCURWQOUTKB-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 6-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-aminohexanoate hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C22H27ClN2O4 and its molecular weight is 418.92. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of H-Lys(Fmoc)-OMe HCl is the amine group in organic synthesis . The compound is used as a protecting group for amines during peptide synthesis .

Mode of Action

H-Lys(Fmoc)-OMe HCl acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the solid-phase peptide synthesis (SPPS) .

Result of Action

The result of the action of H-Lys(Fmoc)-OMe HCl is the protection of the amine group during peptide synthesis, allowing for the selective assembly of amino acids into peptides . After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .

Action Environment

The action of H-Lys(Fmoc)-OMe HCl is influenced by environmental factors such as pH and temperature. For instance, the Fmoc group is rapidly removed by a base, and this process can be influenced by the pH of the solution . Additionally, the compound exhibits pH-controlled ambidextrous gelation , which means it can form gels in both aqueous and organic environments at different pH values . This property is significant among gelators and can be leveraged in various applications .

Properties

IUPAC Name

methyl (2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(23)12-6-7-13-24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKSJCURWQOUTKB-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718458
Record name Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201009-98-5
Record name Methyl N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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